molecular formula C20H18N4O2S B2373755 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile CAS No. 897468-75-6

4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Cat. No.: B2373755
CAS No.: 897468-75-6
M. Wt: 378.45
InChI Key: MTBSOWCYHKNARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a novel compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a methoxybenzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a benzonitrile group. The unique structure of this compound makes it a candidate for various chemical and biological studies.

Preparation Methods

The synthesis of 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the coupling reactions .

Chemical Reactions Analysis

4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents like chloroform (CHCl3) can be used to introduce different substituents.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in inhibiting certain enzymes, making it a candidate for enzyme inhibition studies.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory properties, which could be useful in developing new therapeutic agents.

    Industry: Its unique structure makes it suitable for use in materials science, particularly in the development of corrosion inhibitors.

Comparison with Similar Compounds

4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can be compared with other benzothiazole derivatives such as:

  • N-(6-Methoxybenzo[d]thiazol-2-yl)-1-phenylmethanimine (MTPM)
  • 1-(2-Chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)methanimine (CMTM)
  • N-(6-Methoxybenzo[d]thiazol-2-yl)-1-(2-methoxyphenyl)methanimine (MTMM)
  • N-(6-Methoxybenzo[d]thiazol-2-yl)-1-(2-nitrophenyl)methanimine (MTNM)

These compounds share the benzothiazole core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the piperazine ring in this compound adds to its uniqueness, potentially enhancing its binding affinity to biological targets .

Properties

IUPAC Name

4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-26-16-6-7-17-18(12-16)27-20(22-17)24-10-8-23(9-11-24)19(25)15-4-2-14(13-21)3-5-15/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBSOWCYHKNARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.